[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
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Overview
Description
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl] benzoate is a complex organic compound characterized by its multiple acetoxy and hydroxy groups, as well as its unique cyclopenta12annulen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl] benzoate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study enzyme activity and protein interactions. Its multiple functional groups allow for the attachment of various labels and tags, facilitating the study of biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its bioactive properties. It may be investigated for its effects on specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta12annulen derivatives and benzoate esters with multiple functional groups. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta12annulen-1-yl] benzoate apart is its unique combination of acetoxy and hydroxy groups, along with its cyclopenta12annulen core. This combination provides a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C37H48O14 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16-/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 |
InChI Key |
FPNGPBYYMDKBKJ-RPNOQZHMSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
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